2-(6-Methylpyridin-2-yl)propan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-7(6-10)9-5-3-4-8(2)11-9/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
CDOHWWVHDDLXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)CN |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 6 Methylpyridin 2 Yl Propan 1 Amine
Direct Reductive Amination Strategies
Direct reductive amination involves the reaction of a ketone with an amine source in the presence of a reducing agent and a catalyst. wikipedia.org This process typically proceeds in one pot, avoiding the isolation of intermediate imines, which can be unstable. liv.ac.uk For the synthesis of primary amines like 2-(6-Methylpyridin-2-yl)propan-1-amine, ammonia (B1221849) or an ammonia surrogate is used as the nitrogen source. chemistrysteps.comnih.gov
A highly effective strategy for synthesizing chiral this compound and related compounds is the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridine (B92270) precursors. nih.govresearchgate.net This method has been successfully applied to a variety of ketone substrates, achieving excellent enantioselectivity and conversion rates. nih.gov The process is valued for its efficiency in creating chiral primary amines directly from ketones. researchgate.net
The success of asymmetric reductive amination hinges on the choice of the catalytic system. Ruthenium-based catalysts, particularly those incorporating chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven to be highly effective. acs.orgbohrium.com For the amination of 2-acetyl-6-substituted pyridines, the commercially available and inexpensive chiral catalyst Ru(OAc)₂{(S)-binap} has been used with great success. nih.govresearchgate.net This catalyst facilitates the hydrogenation of the in-situ formed imine intermediate with high stereocontrol. nih.gov
The reaction is typically carried out under hydrogen gas pressure, with the catalyst loading being a critical parameter for achieving high efficiency. nih.govresearchgate.net Research has demonstrated that this catalytic system is robust and applicable to a range of sterically hindered and electronically varied pyridine-based ketones. nih.gov
| Substrate | Catalyst | Nitrogen Source | H₂ Pressure (MPa) | Enantiomeric Excess (ee) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Acetyl-6-methylpyridine | Ru(OAc)₂{(S)-binap} | Ammonium (B1175870) Trifluoroacetate (B77799) | 0.8 | >99.9% | High | nih.govresearchgate.net |
In the direct synthesis of primary amines via reductive amination, ammonia is the required nitrogen source. chemistrysteps.com However, using gaseous ammonia can be challenging in a laboratory setting. Therefore, ammonium salts such as ammonium acetate, ammonium chloride, or ammonium trifluoroacetate are frequently employed as convenient in-situ sources of ammonia. chemistrysteps.comchemistrysteps.comresearchgate.net
In the synthesis of this compound, ammonium trifluoroacetate has been identified as a particularly effective nitrogen source when used in conjunction with the Ru(OAc)₂{(S)-binap} catalyst. nih.govresearchgate.net The ammonium salt dissociates in the reaction mixture to provide ammonia, which then reacts with the ketone precursor. The choice of the counter-ion of the ammonium salt can influence the reaction's efficiency and enantioselectivity. acs.org
The mechanism of reductive amination is a well-established cascade process. orgoreview.com It begins with the nucleophilic attack of the amine (in this case, ammonia) on the carbonyl carbon of the ketone. wikipedia.orgyoutube.com This is followed by a series of steps leading to an imine intermediate, which is then reduced to the final amine product. orgoreview.comorgoreview.com The reaction is typically acid-catalyzed and works best under mildly acidic conditions (pH 4-5), which facilitates both the dehydration step to form the imine and the subsequent reduction. youtube.commasterorganicchemistry.com
Hemiaminal Formation : Ammonia adds to the carbonyl group of the ketone (e.g., 2-acetyl-6-methylpyridine) to form a hemiaminal intermediate. wikipedia.org
Dehydration to Imine : The hemiaminal undergoes dehydration to form an imine (C=N bond). chemistrysteps.comorgoreview.com This step is reversible and often rate-limiting.
Iminium Ion Formation : Under the mildly acidic conditions of the reaction, the imine is protonated to form a more electrophilic iminium ion. chemistrysteps.comorganicchemistrytutor.com This iminium ion is more susceptible to reduction than the initial ketone, which is a key factor for the selectivity of many reducing agents. masterorganicchemistry.com
Reduction : The iminium ion is then reduced by a hydride source or through catalytic hydrogenation. chemistrysteps.comchemistrysteps.com The hydride attacks the electrophilic carbon of the C=N bond, yielding the final primary amine after workup. chemistrysteps.com
Achieving high enantioselectivity in the synthesis of a chiral amine like this compound requires precise control over the stereochemical outcome of the reduction step. This is governed by the chiral catalyst.
In catalytic hydrogenation, the chiral Ru-BINAP complex coordinates with the iminium intermediate. This coordination creates a chiral environment that directs the hydrogen delivery from one specific face of the C=N double bond. This facial selectivity results in the preferential formation of one enantiomer of the amine over the other.
The process can also be viewed through the lens of enantioselective protonation, a fundamental method for creating tertiary carbon stereocenters. caltech.edunih.gov After the addition of the hydride from the catalytic complex to the iminium ion, a carbanionic intermediate is transiently formed. The subsequent protonation of this intermediate must be stereocontrolled to preserve the chirality. rsc.org The chiral catalyst scaffold can influence the trajectory of the incoming proton, ensuring that the protonation occurs in a stereoselective manner to yield the final, optically active amine product. researchgate.net
Mechanistic Considerations of Reductive Amination Processes
Alternative and Related Synthetic Routes
The synthesis of this compound can be approached through several alternative and related synthetic routes, moving beyond classical methods to embrace more modern and efficient strategies. These methodologies often offer advantages in terms of atom economy, milder reaction conditions, and the potential for asymmetric synthesis.
Condensation Reactions with Amine Precursors
Condensation reactions form a cornerstone of amine synthesis. In the context of pyridine-containing compounds, one-pot condensation reactions of functionalized pyridines with appropriate amine precursors can be a viable route. For instance, the condensation of a suitable pyridinone derivative, such as 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, with various amines can lead to the formation of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. acs.org While not a direct synthesis of the target compound, this illustrates the principle of building complexity from pyridine precursors through condensation. A hypothetical route to this compound could involve the condensation of a suitably functionalized 6-methylpyridine derivative with an amine or its synthetic equivalent, followed by reduction or other transformations.
Intramolecular Cyclization and Reductive Hydroamination Cascades
Intramolecular cyclization and reductive hydroamination cascades represent elegant and atom-economical approaches to the synthesis of cyclic and acyclic amines. wikipedia.orgresearchgate.net These reactions typically involve the formation of a new carbon-nitrogen bond within a molecule containing both an amine and an unsaturated moiety (e.g., an alkene or alkyne). sci-hub.se While often applied to the synthesis of heterocyclic amines, the principles can be adapted for the synthesis of acyclic amines through strategic bond cleavage or rearrangement following the initial cyclization. A redox-enabled strategy for intramolecular hydroamination, for example, allows for the efficient in situ generation of hydroxylamines, which can then undergo a Cope-type hydroamination. wikipedia.orgnih.gov This catalyst-free, mild process is highly functional group tolerant. wikipedia.orgnih.gov The application of such a cascade to a precursor of this compound could offer a novel and efficient synthetic pathway.
Hydrogen Transfer Methodologies in Amine Synthesis
Hydrogen transfer reactions provide a powerful tool for the reduction of imines to amines, a key transformation in many amine syntheses. nih.gov This methodology often utilizes readily available hydrogen donors, such as 2-propanol, in the presence of a transition metal catalyst. Ruthenium(II) complexes, for example, have demonstrated high activity in the catalytic transfer hydrogenation of various benzylideneanilines. nih.gov The synthesis of this compound could be envisioned through the formation of a corresponding imine precursor, followed by a catalytic hydrogen transfer reduction to yield the final amine product. This approach avoids the need for high-pressure hydrogenation and often proceeds with high conversion and selectivity. nih.gov
Stereochemical Control in Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer, making the control of stereochemistry a critical aspect of modern synthetic chemistry. The synthesis of enantiomerically pure this compound requires strategies that can introduce and maintain a specific stereocenter.
Strategies for Achieving High Enantiomeric Excess
Achieving high enantiomeric excess (ee) is a primary goal in asymmetric synthesis. A highly effective strategy for the synthesis of chiral primary amines, including analogs of the target compound, is the direct asymmetric reductive amination (DARA) of ketones. acs.orgacs.org This method involves the direct conversion of a ketone to a chiral amine using an ammonium salt as the nitrogen source and a chiral catalyst under hydrogenation conditions. acs.orgacs.org For example, the DARA of 2-acetyl-6-substituted pyridines has been shown to produce the corresponding chiral amines with excellent enantioselectivity, often exceeding 99% ee. acs.orgacs.org This approach is attractive due to its operational simplicity and the use of a commercially available and inexpensive chiral catalyst. acs.org
| Precursor Ketone | Catalyst | Nitrogen Source | Solvent | H₂ Pressure | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-acetyl-6-methoxypyridine | Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | THF | 0.8 MPa | 90 | >99 | >99.9 |
| 2-acetyl-6-chloropyridine | Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | THF | 0.8 MPa | 90 | >99 | 99.8 |
| 2-acetyl-6-bromopyridine | Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | THF | 0.8 MPa | 90 | >99 | 99.6 |
| 2-acetyl-6-phenylpyridine | Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | THF | 0.8 MPa | 90 | >99 | 99.2 |
| 2-acetyl-6-methylpyridine | Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | THF | 0.8 MPa | 90 | >99 | 98.6 |
Data sourced from Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364–3367. acs.org
Utilization of Chiral Ligands and Auxiliaries
The success of asymmetric catalysis hinges on the design and application of chiral ligands and auxiliaries. Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov In the context of the direct asymmetric reductive amination mentioned above, the (S)-BINAP ligand is crucial for achieving high enantioselectivity. acs.orgacs.org The chiral pocket created by the ruthenium-(S)-BINAP complex forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer.
Chiral auxiliaries, on the other hand, are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can be removed. While no specific examples of the use of chiral auxiliaries for the synthesis of this compound were found in the provided search results, this remains a powerful and general strategy in asymmetric synthesis. The choice of a suitable chiral auxiliary would depend on the specific synthetic step where stereocontrol is to be exerted.
Chemical Reactivity and Mechanistic Studies of 2 6 Methylpyridin 2 Yl Propan 1 Amine
Reactivity of the Primary Amine Moiety
The exocyclic primary amine group is a key site of nucleophilic activity. Its reactivity is typical of aliphatic primary amines, characterized by the lone pair of electrons on the nitrogen atom. chemrevise.org This makes it a good nucleophile and a weak base. libretexts.org
Nucleophilic Addition Reactions
As a potent nucleophile, the primary amine of 2-(6-Methylpyridin-2-yl)propan-1-amine readily participates in nucleophilic addition reactions, particularly with electrophilic carbon atoms such as those in carbonyl groups (aldehydes and ketones). youtube.com The reaction is initiated by the attack of the amine's lone pair on the carbonyl carbon. libretexts.org This process breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine. libretexts.org
This addition is often the initial, reversible step in the formation of imines and is typically catalyzed by acid. libretexts.org The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. libretexts.org
Formation of Imine and Schiff Base Derivatives
The reaction of primary amines with aldehydes or ketones to yield imines, also known as Schiff bases, is a classic condensation reaction. libretexts.orgdergipark.org.trmasterorganicchemistry.com Following the initial nucleophilic addition to form the carbinolamine intermediate, an acid-catalyzed dehydration (elimination of a water molecule) occurs. libretexts.org
Alkylation and Acylation Reactions
The nucleophilic character of the primary amine allows it to undergo both alkylation and acylation reactions.
Alkylation: The amine can react directly with alkyl halides in a nucleophilic substitution reaction to form N-alkylated products. msu.edu This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. openstax.org However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products because the product amines (secondary and tertiary) are also nucleophilic and can compete with the starting material. libretexts.orgmsu.edu
Acylation: In reactions with acylating agents like acid chlorides or acid anhydrides, this compound forms a stable amide. openstax.org This is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride). Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic and less reactive than the initial amine. openstax.org
Reactivity of the Methylpyridine Core
The reactivity of the 6-methylpyridine ring is influenced by the electron-withdrawing nature of the nitrogen heteroatom and the electron-donating effect of the methyl group.
Electrophilic Aromatic Substitution Patterns
The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, making it less attractive to electrophiles. wikipedia.org Furthermore, under the acidic conditions often used for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.org
In this compound, the substituents influence the position of any potential electrophilic attack. The methyl group at the C6 position is an activating, ortho- and para-directing group. The alkylamine substituent at the C2 position is also activating and ortho-, para-directing. However, the strong deactivating effect of the ring nitrogen is the dominant factor. If a reaction were to occur, the electrophile would be directed to the positions least deactivated by the nitrogen and activated by the other groups, which are C3 and C5. For the closely related compound, 2-amino-6-methylpyridine (B158447), nitration has been shown to occur at the 5-position. chemicalbook.com
Nucleophilic Aromatic Substitution Reactions
In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). quora.com The electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex. quora.com
In this compound, the positions most susceptible to nucleophilic attack (C2 and C6) are already substituted. Therefore, a direct SNAr reaction would require the displacement of one of the existing substituents, which is generally not facile without modification. However, reactions like the Chichibabin reaction, which involves the amination of pyridines with sodium amide and the formal displacement of a hydride ion, typically occur at the 2- or 4-positions. youtube.com For some substituted pyridines, it is possible to replace existing groups; for instance, the amino group of 2-amino-6-methylpyridine can be substituted by halogens under certain reaction conditions. chemicalbook.com
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization reactions of 2-(aminoalkyl)pyridines are valuable transformations for the synthesis of fused nitrogen-containing heterocyclic scaffolds. For this compound, several cyclization pathways can be envisaged, often requiring activation of the amine functionality or the pyridine ring.
One potential pathway involves the reaction of the primary amine with a suitable electrophile to form an intermediate that can subsequently undergo intramolecular cyclization. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a pyrido[1,2-a]pyrimidine (B8458354) ring system. The general mechanism for this type of reaction with 2-aminopyridines involves the formation of a 2-(2-acylvinylamino)pyridine intermediate, which then cyclizes. nih.gov While this specific reaction has been extensively studied for 2-aminopyridines, the analogous transformation starting from a 2-(aminoalkyl)pyridine would necessitate an initial step to form a suitable enamine or related intermediate from the propanamine side chain.
Another plausible cyclization route is a Pictet-Spengler-type reaction. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. mdpi.comresearchgate.net For this compound, a direct analogy is not straightforward due to the pyridine ring's electron-deficient nature compared to the electron-rich aromatic rings typically employed in this reaction. However, activation of the pyridine ring or modification of the reaction conditions could potentially facilitate such a cyclization, leading to a fused heterocyclic system.
Rearrangement reactions involving the propanamine side chain are also conceivable. Under certain conditions, such as treatment with nitrous acid, primary amines can undergo rearrangements. For example, the Tiffeneau-Demjanov rearrangement involves the reaction of a β-amino alcohol with nitrous acid to induce a ring expansion. While this compound is not a β-amino alcohol, the formation of a diazonium intermediate from the primary amine could potentially trigger a rearrangement of the alkyl chain. libretexts.org
C-H Activation Processes within Related Pyridine Systems
The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in organic synthesis. For pyridine derivatives, C-H activation can occur at the pyridine ring or at an attached alkyl substituent. The 6-methyl group and the propanamine side chain in this compound offer potential sites for such transformations.
Palladium-catalyzed C-H activation is a well-established methodology for the functionalization of pyridine derivatives. dtu.dkyorku.ca The pyridine nitrogen can act as a directing group, facilitating the activation of a C-H bond at the C-6 position of the ring or at the methyl group. Studies on 2-alkylpyridines have shown that palladium catalysts can effect C-H arylation. rsc.org For instance, the N-methyl group in N-methylpyridinium salts can act as a transient activator for Pd-catalyzed arylation at the C-6 position. rsc.org
The presence of the primary amine in the side chain of this compound could also influence C-H activation processes. The amine can coordinate to a metal catalyst, potentially directing C-H activation to a specific position on the pyridine ring or the alkyl chain. Transition metal-catalyzed C-H olefination, for example, often utilizes directing groups to achieve high regioselectivity. rsc.org While direct examples involving this compound are not prevalent in the literature, the principles established for other pyridine-containing molecules with coordinating groups are applicable.
Coordination Chemistry and Ligand Design Principles
Ligand Properties and Coordination Modes
The coordination behavior of 2-(6-Methylpyridin-2-yl)propan-1-amine is dictated by its molecular architecture, donor atoms, and stereochemistry.
Due to the presence of both a pyridine (B92270) nitrogen and an amine nitrogen, this compound is predisposed to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This bidentate coordination is a common feature among ligands containing a pyridyl group and an aminoalkyl side chain, such as 2-picolylamine. wikipedia.org
While the primary coordination mode is bidentate, the potential for higher denticity exists through chemical modification. For instance, the derivatization of the amine group could introduce additional donor atoms, leading to tridentate or multidentate ligand architectures. The flexibility of the propan-1-amine backbone allows for the spatial arrangement of these donor atoms to accommodate various coordination geometries around a metal center. The design of such multidentate ligands is a key principle in creating highly stable and specific metal complexes.
The primary donor atoms in this compound are the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine. This combination of a π-accepting heterocyclic nitrogen and a σ-donating amine nitrogen allows for effective chelation with a wide range of metal ions. The formation of a stable chelate ring upon coordination is entropically favored, a phenomenon known as the chelation effect.
The ligand framework can be modified to include other donor atoms such as oxygen or phosphorus. For example, the introduction of hydroxyl or phosphine (B1218219) groups onto the ligand backbone would create a mixed-donor environment. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their stability, reactivity, and catalytic activity. The preference for specific donor atoms depends on the nature of the metal ion, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
The presence of a stereocenter at the second carbon of the propan-1-amine chain means that this compound is a chiral ligand. This chirality is of significant interest in the field of asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in chemical reactions. nih.govchemrxiv.orgdiva-portal.org When a chiral ligand like this compound coordinates to a metal center, it creates a chiral environment that can differentiate between enantiomeric substrates or transition states.
The stereochemistry of the resulting metal complex is influenced by the absolute configuration of the ligand. The design and synthesis of enantiomerically pure chiral pyridine-containing ligands have been a focus of research for their applications in creating catalysts for stereoselective transformations. nih.govdiva-portal.orghkbu.edu.hk
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
This ligand is expected to form stable complexes with a variety of transition metals. The synthesis generally proceeds by mixing the ligand with a metal precursor, such as a metal halide or perchlorate, in a solvent like ethanol (B145695) or acetonitrile.
Ni(II) and Co(II) Complexes: Nickel(II) and Cobalt(II) complexes with pyridine-based amine ligands have been synthesized and characterized. rsc.orgjscimedcentral.comchemmethod.comrsc.orgresearchgate.netnih.gov For example, Ni(II) complexes can be prepared by reacting NiCl₂·6H₂O with the ligand in ethanol. jscimedcentral.comchemmethod.com These complexes often exhibit square planar or octahedral geometries, depending on the coordination of other ligands or solvent molecules. researchgate.net Similarly, Co(II) can form complexes with distorted geometries between octahedral and trigonal prismatic. rsc.orgnih.gov
Pd(II) and Pt(II) Complexes: Palladium(II) and Platinum(II) complexes with pyridine-containing ligands are widely studied, often exhibiting square planar geometry. nih.govnih.govresearchgate.netuomustansiriyah.edu.iq The synthesis can be achieved by reacting the ligand with precursors like PdCl₂ or Pt(DMSO)₂Cl₂. nih.govnih.gov These complexes are of interest for their potential catalytic and biological applications. nih.gov
Ru(II) and Ir(I) Complexes: Ruthenium(II) and Iridium(I) form a diverse range of complexes with polypyridyl and amine ligands. urfu.runih.govresearchgate.netrsc.orgrsc.orgurfu.rumdpi.com The synthesis often involves precursors like [Ru(bpy)₂(Cl)₂] or [Ir(cod)Cl]₂. These complexes are known for their rich photophysical and electrochemical properties.
The structural elucidation of these complexes is typically carried out using techniques such as X-ray crystallography, NMR spectroscopy, FT-IR spectroscopy, and UV-Vis spectroscopy.
Table 1: Representative Coordination Complexes of Related Pyridine-Amine Ligands
| Metal Ion | Ligand | Complex Formula | Geometry | Reference |
| Ni(II) | 2-picolylamine | [Ni(C₅H₅N₂Cl)₂] | Square planar | researchgate.net |
| Co(II) | Pyridine-based macrocycle | [Co(L)X]⁺ | Distorted octahedral | rsc.orgnih.gov |
| Pd(II) | Pyridine derivatives | [PdL₂Cl₂] | Square planar | nih.govuomustansiriyah.edu.iq |
| Pt(II) | Pyrrole Schiff bases | [Pt(L)Cl₂] | Square planar | nih.gov |
| Ru(II) | Polypicolylamine ligands | [Ru(tpa)(dmso)Cl]⁺ | Octahedral | researchgate.net |
The bifunctional nature of this compound, with its pyridine and amine groups, allows it to act as a building block for supramolecular coordination networks. Through coordination with metal ions, it can form discrete molecular complexes or extend into one-, two-, or three-dimensional polymers.
The formation of these networks is influenced by the coordination geometry of the metal ion, the stoichiometry of the reactants, and the presence of counter-ions or solvent molecules that can participate in hydrogen bonding or other non-covalent interactions. nih.gov The methyl group on the pyridine ring can also influence the packing of the molecules in the solid state, directing the formation of specific supramolecular architectures. The study of these networks is a burgeoning area of crystal engineering and materials science.
Despite a comprehensive search of available scientific literature, detailed research findings and specific data regarding the coordination chemistry of the compound This compound are not available. Published studies focusing on the crystal structure, metal-ligand bonding analysis, and electronic properties of coordination complexes formed specifically with this ligand could not be located.
The user's request for an article with a detailed outline, including data tables on steric and electronic parameters, covalent and non-covalent interactions, and electron density distribution, requires access to specific experimental or computational data that is not present in the public domain for this particular compound.
General principles of coordination chemistry involving pyridine-based ligands are well-established. These principles suggest that this compound would likely act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine ring and the primary amine group. The steric bulk arising from the methyl and propyl groups on the pyridine ring and the aliphatic chain would influence the coordination geometry and the stability of the resulting metal complexes. Furthermore, the electronic properties of the pyridine ring and the amine group would dictate the nature of the metal-ligand bonding.
However, without specific research dedicated to this compound, any discussion on the precise influence of its steric and electronic parameters, the nature of interactions within its complexes, and the electron density distribution would be purely speculative. To provide a scientifically accurate and detailed article as requested, specific research, including synthesis, characterization, and computational studies of the metal complexes of this ligand, would be required.
Advanced Spectroscopic and Characterization Methodologies
Vibrational Spectroscopy (FT-IR, FT-Raman)
The Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of 2-(6-methylpyridin-2-yl)propan-1-amine are expected to exhibit characteristic bands corresponding to the vibrations of the 6-methylpyridine ring and the propan-1-amine side chain. By analyzing data from analogous structures, such as 2-amino-6-methylpyridine (B158447) and various aliphatic amines, a detailed assignment of these vibrational modes can be predicted.
The primary amine (-NH2) group gives rise to distinct stretching vibrations. Typically, primary amines show two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric modes, respectively. An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.
The aromatic pyridine (B92270) ring has a set of characteristic C-H and C=C/C=N stretching vibrations. Aromatic C-H stretching bands are generally observed above 3000 cm⁻¹. The ring stretching vibrations, which are sensitive to substitution, typically appear in the 1600-1400 cm⁻¹ region.
The aliphatic portions of the molecule, including the methyl and methylene (B1212753) groups of the propanamine side chain and the methyl group on the pyridine ring, also have signature vibrations. Asymmetric and symmetric C-H stretching vibrations for these groups are expected in the 2980-2870 cm⁻¹ range. C-H deformation (bending) vibrations for methyl and methylene groups typically occur in the 1470-1370 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is often found in the 1250-1020 cm⁻¹ range.
A summary of the predicted key vibrational frequencies is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₃, -CH₂-, -CH- | 2980 - 2870 |
| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1650 - 1580 |
| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1400 |
| CH₃ and CH₂ Deformation | Aliphatic Groups | 1470 - 1370 |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 |
| Ring Bending Modes | Pyridine Ring | Below 1000 |
Vibrational spectroscopy can also provide insights into the conformational properties and intermolecular forces of this compound. The presence of both a hydrogen bond donor (the -NH2 group) and hydrogen bond acceptors (the amine nitrogen and the pyridine ring nitrogen) suggests a high potential for intermolecular hydrogen bonding in the condensed phase.
Studies on the closely related compound 6-methylpyridin-2-amine have shown the formation of N-H···N hydrogen bonds, leading to the creation of inversion dimers in the solid state. nih.govresearchgate.net It is plausible that this compound engages in similar intermolecular N-H···N hydrogen bonding, which would influence the position and shape of the N-H stretching bands in the FT-IR spectrum. Typically, hydrogen bonding causes these bands to broaden and shift to lower wavenumbers. The extent of this shift can provide qualitative information about the strength of these interactions.
Furthermore, conformational isomers (rotamers) arising from rotation around the C-C and C-N single bonds of the propan-1-amine side chain may exist. While potentially difficult to resolve at room temperature, low-temperature vibrational spectroscopy could, in principle, reveal the presence of different conformers through the appearance of new bands or splitting of existing ones.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.
The ¹H and ¹³C NMR spectra are predicted to be consistent with the structure of this compound, with each unique proton and carbon atom giving rise to a distinct signal.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the three distinct protons on the pyridine ring. Based on data for 2-amino-6-methylpyridine, these aromatic protons would likely appear between δ 6.2 and 7.5 ppm. chemicalbook.com The proton at position 4 (para to the methyl group) would likely be a triplet, while the protons at positions 3 and 5 would be doublets. The methyl group attached to the pyridine ring would produce a singlet at approximately δ 2.4 ppm.
The propan-1-amine side chain protons would exhibit more complex splitting patterns. The methine (-CH) proton would be a multiplet due to coupling with the adjacent methyl and methylene protons. The diastereotopic methylene (-CH₂) protons adjacent to the amine group would likely appear as two separate multiplets. The methyl group on the side chain would be a doublet, coupling with the methine proton. The two amine (-NH₂) protons would typically appear as a broad singlet, although its chemical shift and appearance can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The five carbons of the substituted pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The aliphatic carbons of the propan-1-amine side chain and the ring's methyl group will appear in the upfield region (δ 10-60 ppm). The chemical shifts can be predicted based on standard correlation tables and data from similar structures.
The following tables summarize the predicted NMR data.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-3, H-5 | ~ 6.5 - 7.0 | Doublet | 2H |
| Pyridine H-4 | ~ 7.3 - 7.5 | Triplet | 1H |
| Pyridine -CH₃ | ~ 2.4 | Singlet | 3H |
| -CH- (side chain) | Upfield region | Multiplet | 1H |
| -CH₂-NH₂ (side chain) | Upfield region | Multiplet | 2H |
| -CH-CH₃ (side chain) | Upfield region | Doublet | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C2, C6 | ~ 155 - 160 |
| Pyridine C4 | ~ 135 - 140 |
| Pyridine C3, C5 | ~ 110 - 120 |
| Pyridine -CH₃ | ~ 20 - 25 |
| -CH- (side chain) | ~ 35 - 45 |
| -CH₂- (side chain) | ~ 45 - 55 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
For this compound (molecular formula C₁₀H₁₆N₂), the nominal molecular weight is 164 g/mol . Since it contains an even number of nitrogen atoms, its molecular ion peak ([M]⁺•) in an electron ionization (EI) mass spectrum is expected at an even m/z value of 164. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement (predicted m/z [M+H]⁺ = 165.1386 for C₁₀H₁₇N₂⁺), which can confirm the elemental composition.
The fragmentation pattern in EI-MS is dictated by the formation of the most stable carbocations and radical species. For this molecule, several key fragmentation pathways are anticipated:
Alpha-Cleavage: This is a characteristic fragmentation for amines. libretexts.org Cleavage of the C-C bond alpha to the nitrogen atom in the side chain would result in the loss of an ethyl radical (•C₂H₅) to form a stable iminium cation at m/z 135, or the loss of a 6-methylpyridin-2-ylmethyl radical to form a fragment at m/z 44.
Benzylic-type Cleavage: Cleavage of the bond between the pyridine ring and the propanamine side chain can occur. This would lead to the formation of a 6-methylpicolyl cation (m/z 106) or a radical cation (m/z 107).
Loss of Amine Group: Fragmentation involving the loss of the aminomethyl radical (•CH₂NH₂) could lead to a fragment at m/z 134.
Predicted Key Fragments in the Mass Spectrum
| m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 164 | [C₁₀H₁₆N₂]⁺• | Molecular Ion |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical |
| 135 | [M - C₂H₅]⁺ | Alpha-cleavage |
| 107/106 | [C₇H₈N]⁺• / [C₇H₈N]⁺ | Benzylic-type cleavage |
X-ray Diffraction (Single Crystal and Powder)
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction offer complementary information regarding the crystal and molecular structure of a compound.
Determination of Solid-State Molecular and Crystal Structures
At present, detailed single-crystal X-ray diffraction data specifically for the compound this compound is not extensively available in the cited literature. However, analysis of closely related structures, such as 6-Methylpyridin-2-amine, reveals common crystallographic features. For instance, 6-Methylpyridin-2-amine crystallizes in the monoclinic system, and its molecular skeleton is nearly planar. This planarity is a feature that could be anticipated in the pyridine ring of this compound.
Similarly, powder X-ray diffraction (PXRD) is a powerful tool for phase identification and can confirm the crystalline nature of a bulk sample. The PXRD pattern provides a unique fingerprint of a crystalline solid. While a specific PXRD pattern for this compound is not provided in the available resources, it is a standard technique used to verify the purity and crystallinity of synthesized batches of such compounds.
Analysis of Intermolecular Hydrogen Bonding and π-π Stacking Interactions
The molecular structure of this compound, featuring a primary amine group and a pyridine ring, suggests the potential for significant intermolecular interactions in the solid state. Hydrogen bonding, involving the amine protons as donors and the pyridine nitrogen as an acceptor, is expected to be a dominant force in its crystal packing. These interactions play a crucial role in stabilizing the crystal lattice.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity are characteristic of a molecule's electronic structure.
For aromatic systems like this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions associated with the pyridine ring. The substitution on the ring can influence the energy of these transitions, causing shifts in the absorption maxima. While specific UV-Vis spectral data for this compound is not detailed in the provided search results, the analysis of similar aromatic amines and pyridine derivatives generally shows characteristic absorption bands in the UV region. The study of its metal complexes could also reveal shifts in these transitions, providing insight into the ligand-metal interactions.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is known for its balance of accuracy and computational cost, making it a valuable tool for studying a wide range of chemical systems.
Geometry Optimization and Conformational Energy Landscapes
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 2-(6-Methylpyridin-2-yl)propan-1-amine, which has several rotatable bonds, there can be multiple stable conformations. A thorough study would involve exploring the conformational energy landscape to identify the global minimum energy structure and other low-energy conformers. This analysis would provide insights into the molecule's preferred shapes and their relative stabilities.
Prediction of Vibrational Frequencies and Spectroscopic Properties
Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular motions, thus confirming the calculated structure.
Electronic Structure Analysis (HOMO-LUMO Gaps, Electrostatic Potential Maps, Electrophilicity Indices)
DFT is also employed to analyze the electronic properties of a molecule. Key parameters include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and the gap between them are crucial for understanding a molecule's chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.
Electrophilicity and Nucleophilicity Indices: These are quantitative measures of a molecule's ability to accept or donate electrons, respectively. They are derived from the HOMO and LUMO energies and provide a numerical scale for reactivity.
Molecular Dynamics (MD) Simulations
MD simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD can reveal how a molecule moves, flexes, and interacts with its environment.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intermolecular interactions. This analysis translates the complex, delocalized molecular orbitals into localized, intuitive chemical concepts such as bonds, lone pairs, and antibonding orbitals. By examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals, NBO analysis quantifies the extent of electron delocalization, which is a key factor in determining molecular stability.
The delocalization of electron density from the nitrogen lone pairs into these antibonding orbitals results in a stabilization of the molecule. This interaction is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction and greater stabilization. For pyridine (B92270) derivatives, electron delocalization from the nitrogen lone pair to the π* orbitals of the aromatic ring is a well-established stabilizing factor. niscpr.res.inconfex.com Similarly, hyperconjugative interactions involving the σ bonds of the alkyl side chain and the pyridine ring contribute to stability.
The NBO analysis for this compound would likely show significant delocalization from the pyridine nitrogen's lone pair (LP(N)) to the adjacent π(C-C) and π(C-N) orbitals within the ring. Additionally, the lone pair of the amine nitrogen (LP(N)) in the side chain would interact with neighboring σ* orbitals. These interactions, summarized in the table below, collectively contribute to the electronic stability of the molecule. The specific E(2) values would require a dedicated computational study on this molecule.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Anticipated Contribution to Stability |
|---|---|---|---|
| LP (N) of Pyridine Ring | π(C-C) in Ring | n → π | High |
| LP (N) of Amine Group | σ(C-C) in Side Chain | n → σ | Moderate |
| LP (N) of Amine Group | σ(C-H) in Side Chain | n → σ | Moderate |
| σ(C-H) of Methyl Group | σ(C-C) in Ring | σ → σ | Low |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a valuable tool in crystal engineering and materials science for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface can be color-mapped to highlight different types of intermolecular contacts and their relative strengths.
For this compound, a Hirshfeld surface analysis would provide insights into the packing of molecules in the solid state and the nature of the non-covalent interactions that stabilize the crystal structure. The primary interactions expected for this compound are hydrogen bonds involving the amine group, as well as weaker van der Waals forces. acs.org
The d_norm surface, a key feature of Hirshfeld analysis, uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. nih.gov For this compound, prominent red spots would be anticipated on the d_norm surface, corresponding to hydrogen bonding interactions between the amine (N-H) donors and the pyridine nitrogen (N) or amine nitrogen acceptors of neighboring molecules.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. scirp.org This plot shows the distribution of distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated from the fingerprint plot. For organic molecules with a significant number of hydrogen atoms, H···H contacts typically constitute the largest percentage of the surface area. researchgate.net
Based on the functional groups present in this compound, the expected contributions of various intermolecular contacts to the Hirshfeld surface are summarized in the table below. The presence of the amine group suggests that N···H/H···N contacts will be a significant contributor to the crystal packing. mdpi.com C···H/H···C contacts arising from the interactions of the pyridine ring and the alkyl side chain will also play a crucial role. researchgate.net
| Interaction Type | Anticipated Percentage Contribution to Hirshfeld Surface | Description |
|---|---|---|
| H···H | ~40-50% | Represents the numerous van der Waals interactions between hydrogen atoms on the periphery of the molecules. |
| N···H / H···N | ~20-30% | Primarily corresponds to the hydrogen bonds formed by the amine group and the pyridine nitrogen. |
| C···H / H···C | ~15-25% | Arises from interactions between carbon and hydrogen atoms, including those involving the aromatic pyridine ring. |
| C···C | ~5-10% | May indicate π-π stacking interactions between the pyridine rings of adjacent molecules. mdpi.com |
| Other | <5% | Includes minor contributions from other types of contacts. |
Catalytic Applications of 2 6 Methylpyridin 2 Yl Propan 1 Amine and Its Derivatives
Homogeneous Catalysis
Homogeneous catalysis is a field where the catalyst and reactants exist in the same phase, typically a liquid solution. The ligand, a molecule that binds to the central metal atom of a catalyst, plays a crucial role in determining the catalyst's activity and selectivity. Pyridyl-amine ligands, such as 2-(6-Methylpyridin-2-yl)propan-1-amine, are of significant interest due to their versatile coordination chemistry and the ability to tune their steric and electronic properties.
Enantioselective Catalytic Hydrogenation Reactions
Enantioselective catalytic hydrogenation is a key technology for the synthesis of chiral molecules, which are of great importance in the pharmaceutical and fine chemical industries. While direct applications of this compound as a ligand in these reactions are not extensively documented, the synthesis of chiral amines through the asymmetric hydrogenation of related precursors is a highly relevant area of research.
For instance, the enantioselective synthesis of chiral pyridine-aminophosphine ligands, which are structurally similar to derivatives of this compound, has been achieved through the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. rsc.org These ligands have proven effective in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines. rsc.org This suggests that chiral derivatives of this compound could also serve as effective ligands in asymmetric hydrogenation.
Furthermore, the highly enantioselective hydrogenation of 2-pyridyl ketones, which are precursors to chiral pyridyl-substituted secondary alcohols, has been successfully demonstrated using Ir-f-phamidol catalysts. rsc.org This highlights the potential for developing catalytic systems for the asymmetric synthesis of chiral amines from corresponding imine substrates derived from ketones like 1-(6-methylpyridin-2-yl)propan-1-one.
A summary of relevant enantioselective hydrogenation reactions is presented in the table below.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Ru-catalyst | 2-(pyridin-2-yl)quinolines | Chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinolines | Excellent | rsc.org |
| Ir-Pyridine-Aminophosphine | Benchmark olefins, Cyclic imines | Chiral alkanes, Chiral amines | Up to 99% | rsc.org |
| Ir-f-phamidol | 2-Pyridyl ketones | Chiral pyridyl-substituted secondary alcohols | Up to >99% | rsc.org |
Cross-Coupling Reactions (e.g., Carbonyl Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Amines and their derivatives are often employed as ligands to stabilize and activate the palladium catalyst. researchgate.net The pyridyl nitrogen and the amine nitrogen of this compound can act as a bidentate ligand, forming a stable chelate with the metal center, which can enhance catalytic activity.
Challenges in cross-coupling reactions involving pyridine-containing molecules, often termed the "2-pyridyl problem," can arise from the coordinating ability of the pyridine (B92270) nitrogen, which can sometimes interfere with the catalytic cycle. However, careful ligand design, including the steric and electronic tuning of the pyridyl-amine moiety, can mitigate these issues.
Polymerization Catalysis (e.g., Vinyl Addition Polymerization of Norbornene)
The vinyl addition polymerization of norbornene and its derivatives is of interest for producing polymers with high thermal stability, good mechanical properties, and optical transparency. Late transition metal catalysts, particularly those based on nickel and palladium, are effective for this type of polymerization. The performance of these catalysts is highly dependent on the ligand structure.
Complexes of nickel(II) and palladium(II) with tridentate anilido-imine ligands have been synthesized and applied in norbornene polymerization. researchgate.net Similarly, palladium complexes with aryloxide imidazolin-2-imine ligands have demonstrated high activity and thermal stability in the addition polymerization of norbornene. rsc.org These catalysts can also promote the copolymerization of norbornene with 1-alkenes. rsc.org
The structural features of this compound suggest that its derivatives, particularly imine derivatives (pyridyl-imine ligands), could be effective ligands for nickel and palladium catalysts in norbornene polymerization. The methyl group on the pyridine ring and the propan-1-amine backbone would influence the steric environment around the metal center, which in turn can affect the catalytic activity, polymer molecular weight, and microstructure.
The table below summarizes the performance of some relevant palladium and nickel catalysts in norbornene polymerization.
| Catalyst | Co-catalyst | Activity (g PNB / (mol M · h)) | Polymer Molecular Weight (Mn) | Reference |
| CNN pincer Pd(II) complexes | Et₂AlCl | 9.6 × 10⁶ | - | mdpi.com |
| PCN pincer Pd(II) complexes | MAO | 5.9 × 10⁶ | - | mdpi.com |
| Aryloxide imidazolin-2-imine Pd(II) | EtAlCl₂ | ~10⁶ | Up to 5.59 × 10⁴ g/mol (copolymer) | rsc.org |
Oxidation Reactions
Manganese and iron complexes are often inspired by metalloenzymes and are used as catalysts for a variety of oxidation reactions, including the oxidation of C-H bonds. mdpi.comepa.gov Aminopyridine ligands are particularly effective in this context, as they can stabilize high-valent metal-oxo species that are believed to be the active oxidants.
Manganese complexes with aminopyridine ligands have been shown to be efficient catalysts for the oxidation of alkanes using hydrogen peroxide as the oxidant. mdpi.com The catalytic activity can be tuned by modifying the electronic properties of the pyridine ring. For example, electron-donating groups on the pyridine ring can enhance the reactivity of the manganese center. nih.gov
Similarly, iron complexes with tetradentate aminopyridine ligands have been studied for their catalytic activity in C-H and C=C oxidation reactions with H₂O₂. acs.org The steric and electronic properties of the ligand, controlled by substituents on the pyridine ring, have a significant impact on the spin state of the iron center and its catalytic performance. acs.org
These findings suggest that manganese and iron complexes of this compound and its derivatives could be promising catalysts for selective oxidation reactions. The methyl group at the 6-position of the pyridine ring would introduce both steric bulk and an electron-donating effect, which could be beneficial for catalytic activity and selectivity.
Design Principles for Catalytically Active Ligands
The effectiveness of a catalyst is intimately linked to the design of its ligands. For pyridyl-amine based ligands like this compound, both steric and electronic factors of the pyridyl-amine moiety can be systematically tuned to optimize catalytic performance.
Steric and Electronic Tuning of the Pyridyl-Amine Moiety
The steric and electronic properties of the pyridyl-amine ligand can be modified in several ways to influence the outcome of a catalytic reaction.
Steric Tuning:
Substituents on the Pyridine Ring: The methyl group at the 6-position of the pyridine in this compound provides steric bulk near the metal coordination site. This steric hindrance can influence the substrate approach and the stereoselectivity of the reaction. In olefin polymerization, for example, bulky substituents on the ligand can lead to higher stereoregularity in the resulting polymer. mdpi.com
Substituents on the Amine Group: Modification of the amine group, for instance, by introducing different alkyl or aryl groups, can also alter the steric environment around the metal center. This can be a strategy to fine-tune the catalyst's selectivity.
Backbone of the Ligand: The propan-1-amine backbone of the ligand creates a specific chelate ring size when coordinated to a metal. Varying the length and rigidity of this backbone can impact the stability and reactivity of the catalytic complex.
Electronic Tuning:
Substituents on the Pyridine Ring: The methyl group is an electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced donor capacity can affect the electronic properties of the metal center, making it more electron-rich. This, in turn, can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.netnih.gov Conversely, introducing electron-withdrawing groups on the pyridine ring would decrease the electron density on the metal.
Modification of the Amine Donor: The basicity of the amine nitrogen can also be tuned. This can be achieved by introducing substituents on the nitrogen atom or by altering the carbon framework of the amine.
Computational studies, such as Density Functional Theory (DFT), combined with experimental data, are powerful tools for understanding how these steric and electronic modifications affect catalytic performance. For instance, in the context of stereoselective olefin polymerization with pyridylamido-type catalysts, DFT calculations have shown that substituents on the bridge linking the pyridine and the N-aryl fragment, as well as on the ortho-positions of the aniline (B41778) moieties, enhance stereoselectivity. mdpi.comdntb.gov.ua
Chiral Ligands for Asymmetric Catalysis
Derivatives of this compound represent a promising class of chiral ligands for asymmetric catalysis. Their structure, featuring a chiral center in proximity to a coordinating pyridine nitrogen and an amine group, allows for the formation of well-defined metal complexes that can create a chiral environment around the catalytic center. These ligands are particularly effective in transition metal-catalyzed reactions, such as asymmetric hydrogenation and transfer hydrogenation, where the stereochemical outcome is dictated by the ligand's ability to differentiate between enantiotopic faces of a prochiral substrate.
The efficacy of chiral pyridine-based ligands has been demonstrated in the asymmetric hydrogenation of various substrates. For instance, chiral pyridine–aminophosphine ligands derived from 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds have been successfully employed in the Iridium-catalyzed asymmetric hydrogenation of olefins and challenging cyclic imines. rsc.org These reactions have yielded products with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. rsc.org
While direct catalytic data for this compound is not extensively reported, the performance of structurally similar ligands in asymmetric transfer hydrogenation of ketones provides valuable insights. Chiral (pyridyl)imine nickel(II) complexes have been studied as catalysts in the asymmetric transfer hydrogenation of ketones, demonstrating moderate catalytic activities. rsc.org The enantiomeric excess (ee) achieved in these systems highlights the potential of the pyridyl-imine scaffold to induce chirality.
The following table summarizes representative results from the asymmetric transfer hydrogenation of pyridyl ketones using a well-established ruthenium catalyst, which underscores the potential for high enantioselectivity in reactions involving substrates with a pyridine moiety.
Table 1: Asymmetric Transfer Hydrogenation of Pyridyl Ketones
| Entry | Substrate | Catalyst | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| 1 | 2-Acetylpyridine | trans-RuCl₂[(R)-xylBINAP][(R)-daipen] | 98 |
| 2 | 3-Acetylpyridine | trans-RuCl₂[(R)-xylBINAP][(R)-daipen] | 97 |
Data sourced from studies on catalytic asymmetric reduction of pyridyl ketones. chim.it
Mechanistic Elucidation of Catalytic Cycles
A thorough understanding of the catalytic cycle is paramount for the rational design and optimization of chiral catalysts. Mechanistic studies on catalytic systems involving ligands analogous to this compound have provided crucial insights into the factors governing their activity and selectivity.
Active Site Characterization and Intermediate Identification
In many transition metal-catalyzed reactions employing pyridine-based ligands, the active catalytic species is a metal hydride complex. The characterization of this active site and the identification of key reaction intermediates are often achieved through a combination of spectroscopic techniques (e.g., NMR, IR) and computational studies.
For iridium catalysts bearing chiral N-heterocyclic carbene/pyridine ligands, it has been shown that the iridium hydride intermediates play a crucial role in the hydrogenation process. nih.gov The electronic properties of the pyridine ligand can significantly influence the acidity and reactivity of these hydride species. nih.gov In the context of iridium complexes with bidentate pyridinylidene/N-amidate ligands used in transfer hydrogenation, the catalytic activity is correlated with the electronic properties of the ligand, with more electron-donating substituents leading to increased activity. nih.gov
Structural characterization of iridium complexes with carbohydrate-functionalized pyridincarboxamide ligands has revealed the formation of single diastereoisomers, where the conformation is stabilized by hydrogen bonding and minimization of steric repulsion. acs.org This pre-organization of the catalyst's chiral environment is a key factor in achieving high enantioselectivity.
Turnover Frequencies and Selectivity Control
Turnover frequency (TOF) is a critical metric for evaluating the efficiency of a catalyst. In asymmetric catalysis, achieving high TOF while maintaining excellent enantioselectivity is a primary goal. The control of selectivity, both chemo- and enantio-, is intricately linked to the structure of the chiral ligand and the reaction conditions.
In the asymmetric transfer hydrogenation of ketones catalyzed by ruthenium complexes with 2-(aminomethyl)pyridine−phosphine (B1218219) ligands, remarkably high TOF values (up to 400,000 h⁻¹) have been achieved. acs.org The enantioselectivity in these systems can reach up to 94% ee, demonstrating that high activity and selectivity can be simultaneously realized. acs.org
The control of selectivity is often a delicate balance of steric and electronic factors. For instance, in the asymmetric hydrogenation of quinolines catalyzed by iridium complexes with chiral N,P ligands, the choice of solvent and additives, such as iodine, has a dramatic impact on both the turnover number and the enantioselectivity. illinois.edudicp.ac.cn Mechanistic studies on the asymmetric transfer hydrogenation of ketones with chiral (pyridyl)imine nickel(II) complexes suggest that the catalytic activity is influenced by the dissociation of dinuclear pre-catalysts into mononuclear active species. rsc.orgresearchgate.net Understanding these dynamic processes is crucial for optimizing the reaction conditions to favor the desired selective pathway.
The following table presents data on the turnover frequency and enantioselectivity for a related catalytic system, illustrating the performance metrics that can be achieved with well-designed chiral pyridine-based ligands.
Table 2: Performance of a Ruthenium Catalyst in Asymmetric Transfer Hydrogenation
| Substrate | Catalyst Loading (mol%) | TOF (h⁻¹) at 50% conversion | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Acetophenone | 0.05 | > 100,000 | 94 |
| 1'-Acetonaphthone | 0.05 | > 100,000 | 92 |
Data based on studies with cis-RuCl₂(diphosphine)(ampy) complexes. acs.org
Advanced Research Perspectives and Future Directions
Development of Novel Organocatalytic Applications
The chiral amine framework of 2-(6-methylpyridin-2-yl)propan-1-amine is a promising scaffold for the development of novel organocatalysts. Research in this area could focus on leveraging the compound's inherent chirality and the Lewis basicity of its nitrogen atoms.
Future research could explore its application in asymmetric catalysis, where the amine can act as a catalyst for reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The steric hindrance provided by the methyl group on the pyridine (B92270) ring and the methyl group adjacent to the amine could impart high levels of stereoselectivity.
A particularly innovative direction would be the integration of this amine into dual-catalytic systems. For instance, it could be used in combination with photocatalysis, where the amine moiety participates in a [3+2] cycloaddition, a methodology that has shown success with other cyclic amines. mdpi.com The development of such synergistic catalytic systems represents a frontier in organic synthesis, aiming for environmentally benign and highly efficient chemical transformations. mdpi.com
Table 1: Potential Organocatalytic Applications and Research Focus
| Catalytic Reaction | Role of this compound | Key Research Objective |
|---|---|---|
| Asymmetric Michael Addition | Chiral Base Catalyst | Achieving high enantioselectivity in carbon-carbon bond formation. |
| Asymmetric Aldol Reaction | Enamine-forming Catalyst | Controlling stereochemistry in the synthesis of β-hydroxy carbonyl compounds. |
| Synergistic Photo-organocatalysis | Chiral Amine Component | Development of novel cycloaddition reactions under mild, metal-free conditions. mdpi.com |
Exploration of Photoactive and Electroactive Coordination Complexes
The pyridine nitrogen of this compound is an excellent coordination site for transition metals, opening avenues for the creation of novel photoactive and electroactive complexes. The design of such complexes is a cornerstone of modern inorganic chemistry, with applications ranging from light-emitting diodes (LEDs) to solar energy conversion. nih.gov
Future work will likely involve synthesizing and characterizing coordination complexes with various transition metals (e.g., ruthenium, iridium, copper). The electronic properties of these complexes can be fine-tuned by modifying the ligand structure. The combination of the pyridine ring with the chiral amine could lead to complexes with unique chiroptical properties, such as circularly polarized luminescence.
The electrochemical behavior of these complexes will also be a key area of investigation. The redox potentials of the metal center can be influenced by the electronic properties of the this compound ligand. This could lead to the development of new electrocatalysts or materials for redox flow batteries. The study of pyridine-based amide ligands in coordination chemistry has already demonstrated the versatility of this class of compounds in forming diverse and functional metal complexes. researchgate.netscispace.commdpi.com
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The progression from laboratory-scale synthesis to industrial production necessitates the development of efficient and scalable synthetic routes. Flow chemistry and high-throughput experimentation (HTE) are powerful tools to achieve this. researchgate.netmdpi.com Future research on this compound and its derivatives will likely focus on integrating these advanced methodologies.
Flow synthesis offers advantages in terms of safety, efficiency, and scalability, particularly for reactions that are exothermic or involve hazardous reagents. mdpi.com The development of a continuous flow process for the synthesis of substituted pyridin-2-yl ureas has demonstrated the feasibility of this approach for related compounds. rsc.org Similar strategies could be applied to the synthesis and derivatization of this compound.
High-throughput screening techniques can be employed to rapidly optimize reaction conditions or to discover new catalytic applications for this compound and its derivatives. scienceintheclassroom.orgresearchgate.netrsc.org For instance, libraries of metal complexes derived from this compound could be screened for catalytic activity in a wide range of chemical transformations. researchgate.netrsc.org
Advanced In Silico Screening and Materials Design for Targeted Applications
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. mdpi.com For this compound, in silico methods can guide the synthesis of derivatives with tailored properties for specific applications. auctoresonline.orgmdpi.comnih.gov
Future research will likely employ techniques such as Density Functional Theory (DFT) to investigate the electronic structure and reactivity of this compound and its metal complexes. rsc.orgmdpi.comresearchgate.net This can provide insights into its potential as a catalyst or as a building block for functional materials. For example, DFT calculations can be used to predict the binding affinity of its derivatives to biological targets, aiding in the design of new therapeutic agents. nih.gov
Molecular docking simulations can be used to screen virtual libraries of derivatives against specific protein targets, identifying promising candidates for further experimental investigation. nih.gov This computational-driven approach can significantly accelerate the drug discovery process. The design of pyridine-4-carbohydrazide derivatives has showcased the power of in silico evaluation for identifying promising therapeutic candidates. auctoresonline.org
Functionalization for Surface Chemistry and Nanomaterials Applications
The amine group of this compound provides a reactive handle for its covalent attachment to surfaces and nanomaterials. This opens up a wide range of possibilities for creating functionalized materials with tailored properties. wiley-vch.denumberanalytics.comresearchgate.netresearchgate.net
One promising area of research is the modification of magnetic nanoparticles. Ligands containing di(pyridin-2-yl)amine have been successfully immobilized on silica-coated magnetic nanoparticles to create reusable catalysts. tandfonline.combohrium.comuoa.edu.iqresearchgate.net A similar approach could be used with this compound to develop novel supported catalysts.
Furthermore, the functionalization of nanoparticles with amine-containing ligands is a well-established strategy in nanomedicine for improving biocompatibility and enabling targeted drug delivery. nih.govnih.gov The unique structure of this compound could impart specific recognition properties to functionalized nanoparticles, allowing for targeted delivery to diseased cells or tissues.
Table 2: Potential Applications in Nanomaterials
| Nanomaterial | Functionalization Strategy | Potential Application |
|---|---|---|
| Silica-coated magnetic nanoparticles | Covalent attachment via the amine group | Recyclable catalysts for organic synthesis. tandfonline.combohrium.comuoa.edu.iqresearchgate.net |
| Gold nanoparticles | Thiol-mediated self-assembly (after derivatization) | Biosensors and diagnostic agents. |
| Polymeric nanoparticles | Incorporation into the polymer matrix | Targeted drug delivery systems. nih.gov |
Q & A
Q. What are the standard synthetic routes for 2-(6-Methylpyridin-2-yl)propan-1-amine, and what reaction conditions optimize yield?
The compound is typically synthesized via reductive amination of 6-methylpyridine-2-carbaldehyde with propan-1-amine. Sodium triacetoxyborohydride (STAB) in methanol/ethanol under inert atmosphere (N₂/Ar) is commonly used, achieving yields of ~60-75% . Optimization includes pH control (pH 6-7) and stepwise addition of STAB to minimize side reactions like over-reduction.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical methods include:
- HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment (>95%).
- ¹H/¹³C NMR to confirm the amine backbone and pyridinyl substitution (e.g., δ 8.3 ppm for aromatic protons, δ 2.5 ppm for methyl groups) .
- Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]⁺ at m/z 151.2) .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit antimicrobial activity (e.g., MIC values of 8–32 µg/mL against S. aureus) and neuropharmacological potential via receptor modulation (e.g., serotonin/dopamine receptors) . Initial screening should include bacterial growth inhibition assays and receptor-binding studies .
Advanced Research Questions
Q. How does the position of the methyl group on the pyridine ring influence biological activity compared to isomers?
Comparative studies show that this compound has enhanced receptor affinity over 3- or 4-methyl isomers due to steric and electronic effects. For example, 2-substitution improves π-stacking with aromatic residues in receptor pockets, as shown in molecular docking simulations .
Q. What strategies mitigate side reactions (e.g., dimerization) during large-scale synthesis?
- Use of flow reactors to control residence time and temperature.
- Addition of scavengers (e.g., molecular sieves) to sequester water/byproducts.
- In situ monitoring via FTIR to track imine intermediate formation .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
Design accelerated stability studies:
- Thermal stress : 40°C/75% RH for 6 months, with HPLC monitoring for degradation products (e.g., oxidation to nitroxides).
- Light exposure : ICH Q1B guidelines using UV/visible light.
- pH stability : Assess solubility and decomposition in buffers (pH 1–12) .
Q. What in vitro models are suitable for assessing neuropharmacological activity?
- Primary neuronal cultures for receptor activation (e.g., Ca²⁺ flux assays).
- HEK293 cells transfected with human serotonin (5-HT₃) or dopamine (D₂) receptors.
- Microdialysis in rat brain slices to measure neurotransmitter release .
Q. How do structural modifications (e.g., halogenation) alter the compound’s pharmacokinetic profile?
Chlorination at the pyridine 4-position increases logP (from 1.2 to 2.1), enhancing blood-brain barrier permeability but reducing aqueous solubility. Metabolic stability can be tested via liver microsome assays (e.g., t₁/₂ > 60 min for fluorinated analogs) .
Methodological Guidance
Designing a Structure-Activity Relationship (SAR) Study for Analog Synthesis
- Step 1 : Synthesize analogs with varied substituents (e.g., halogens, methoxy) at the pyridine 4-position.
- Step 2 : Screen for antimicrobial activity (broth microdilution) and receptor binding (radioligand assays).
- Step 3 : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors .
Resolving Discrepancies in Reported Biological Data
If conflicting activity data arise (e.g., varying IC₅₀ values), verify:
- Compound purity (HPLC/NMR).
- Assay conditions (e.g., cell line viability, receptor isoform specificity).
- Use standardized positive controls (e.g., ciprofloxacin for antimicrobial assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
